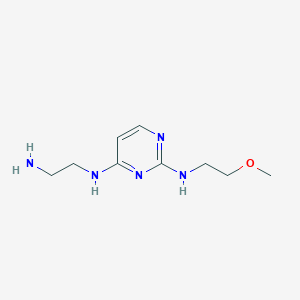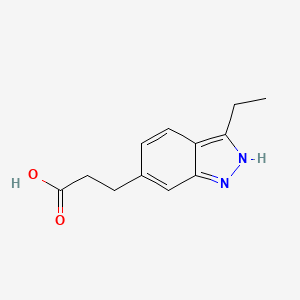![molecular formula C17H18N6 B7885731 4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7885731.png)
4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[84002,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine would likely involve scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and reagents to optimize yield and purity. The process would also include rigorous quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study, and ongoing research continues to uncover new applications and mechanisms of action. By understanding its preparation methods, chemical reactions, and applications, researchers can further explore its potential and contribute to advancements in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-11-3-5-13(6-4-11)20-17-19-9-12-7-8-18-16-14(15(12)21-17)10-23(2)22-16/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAONUKCAFCHAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C3CCN=C4C(=CN(N4)C)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC=C3CCN=C4C(=CN(N4)C)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1,5-diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B7885657.png)



![6-[(4-Methylpiperidin-1-yl)sulfonyl]-2-thien-2-ylquinoline-4-carboxylic acid](/img/structure/B7885682.png)
![6-[(4-Methylpiperidin-1-yl)sulfonyl]-2-phenylquinoline-4-carboxylic acid](/img/structure/B7885689.png)
![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B7885701.png)
![7-oxo-2-phenyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B7885710.png)
![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-N-methylbenzamide](/img/structure/B7885717.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-ethyl-5-methylbenzamide](/img/structure/B7885724.png)
![4-(5-Methyl-4-{[(2-oxo-2-pyrrolidin-1-ylethyl)thio]methyl}-1,3-oxazol-2-yl)benzoic acid](/img/structure/B7885747.png)
![Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate](/img/structure/B7885759.png)
![3-[(4-Ethylphenyl)thio]-2-methylpropan-1-amine](/img/structure/B7885769.png)
